(4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis . The pyrimidine ring could be formed through a Biginelli reaction . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the piperazine ring is non-aromatic and can adopt a chair conformation . The trifluoromethyl group is electron-withdrawing and could have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring is electron-rich and could undergo electrophilic substitution reactions . The pyrimidine ring could undergo nucleophilic substitution reactions at the carbon between the two nitrogen atoms . The piperazine ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make the compound a base . The trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Pharmacokinetics and Metabolism
The compound has been studied for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. One study investigated the disposition of a closely related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, highlighting its rapid absorption and primary metabolism involving hydroxylation and N-dealkylation processes. This research provides insights into the metabolic pathways and potential interactions of similar compounds within biological systems (Sharma et al., 2012).
Anticonvulsant Applications
Another area of research has focused on anticonvulsant properties. The development and validation of a novel anticonvulsant drug candidate, closely related to the compound of interest, were reported, emphasizing the importance of accurate analytical methods for related substances determination in the development of new therapeutic agents (Severina et al., 2021).
Molecular Docking and Synthesis
Molecular docking studies have been conducted to understand the interaction of similar compounds with specific receptors or enzymes, contributing to the design of more effective therapeutic agents. These studies offer insights into the molecular basis of the compound's activity and its potential therapeutic applications (Fahim et al., 2021).
Antimicrobial and Antifungal Properties
Research on the synthesis and characterization of new derivatives has shown promising antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Sanjeeva et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKMYFFSFPXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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